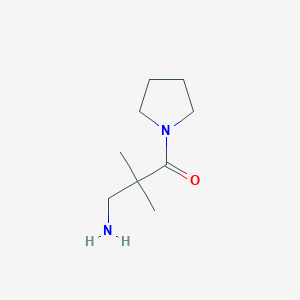

3-Amino-2,2-dimethyl-1-(pyrrolidin-1-yl)propan-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “3-Amino-2,2-dimethyl-1-(pyrrolidin-1-yl)propan-1-one” is an organic compound that contains a pyrrolidine ring . Pyrrolidine is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . This compound also belongs to the class of organic compounds known as valine and derivatives .

Molecular Structure Analysis

The molecular structure of “3-Amino-2,2-dimethyl-1-(pyrrolidin-1-yl)propan-1-one” is characterized by a pyrrolidine ring, which contributes to the stereochemistry of the molecule . The InChI code for this compound is1S/C9H18N2O/c1-9(2,7-10)8(12)11-5-3-4-6-11/h3-7,10H2,1-2H3 . Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Amino-2,2-dimethyl-1-(pyrrolidin-1-yl)propan-1-one” include a predicted boiling point of 298.9±23.0 °C and a predicted density of 1.017±0.06 g/cm3 .Applications De Recherche Scientifique

Synthesis and Chemical Applications

Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine

This compound is a key intermediate in the preparation of premafloxacin, an antibiotic developed for use against pathogens of veterinary importance. The synthesis process described involves asymmetric Michael addition and stereoselective alkylation (Fleck et al., 2003).

Development of Novel Multicomponent Synthesis Methods

Research includes the efficient synthesis of pyridine-pyrimidines and their derivatives using a novel catalyst, showcasing the importance of this compound in facilitating complex chemical reactions (Rahmani et al., 2018).

Biochemical and Pharmaceutical Research

Structural Analysis in DNA Binding

Studies have shown that certain derivatives of pyridine, which can be synthesized from compounds like 3-Amino-2,2-dimethyl-1-(pyrrolidin-1-yl)propan-1-one, are important for understanding how certain molecules interact with DNA. This has implications in areas like drug design and molecular biology (Dwyer et al., 1993).

Innovations in Organic Chemistry and Drug Synthesis

The compound has been used in the context of developing new synthetic pathways and methods in organic chemistry, contributing to the synthesis of various pharmaceuticals (Srikanth et al., 2020).

Catalysis and Materials Science

- Catalytic Applications in Cross-Coupling Reactions: The introduction of pyrrolidino groups in nickel(II) pincer complexes, derived from similar compounds, has shown improved efficacy in catalyzing cross-coupling reactions, essential in materials science and chemical synthesis (Garcia et al., 2016).

Safety And Hazards

Propriétés

IUPAC Name |

3-amino-2,2-dimethyl-1-pyrrolidin-1-ylpropan-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O/c1-9(2,7-10)8(12)11-5-3-4-6-11/h3-7,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDKAYYVXGFABMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN)C(=O)N1CCCC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-2,2-dimethyl-1-(pyrrolidin-1-yl)propan-1-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(5-chloro-2-methylphenyl)-N-(4-ethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2884689.png)

![N-[8-methyl-3-(3-methylphenyl)-4-oxo-4H-chromen-2-yl]thiophene-2-carboxamide](/img/structure/B2884694.png)

![N-[1-(1-Adamantyl)ethyl]-5-chloro-2-methylsulfanylpyrimidine-4-carboxamide](/img/structure/B2884696.png)

![6-Benzyl-2-(2-(4-chlorophenoxy)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2884699.png)

![[1-(2-fluoroethyl)-1H-pyrazol-3-yl]acetic acid](/img/structure/B2884707.png)